molecular formula C24H29FN2O3 B4260656 1-(2-fluoro-5-methoxybenzyl)-4-[4-(1-pyrrolidinylcarbonyl)phenoxy]piperidine

1-(2-fluoro-5-methoxybenzyl)-4-[4-(1-pyrrolidinylcarbonyl)phenoxy]piperidine

Cat. No. B4260656
M. Wt: 412.5 g/mol
InChI Key: DXOCBBROBWYQLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-fluoro-5-methoxybenzyl)-4-[4-(1-pyrrolidinylcarbonyl)phenoxy]piperidine, also known as FMP, is a synthetic compound that has been extensively studied for its potential therapeutic applications. FMP belongs to the class of piperidine derivatives, which have been shown to exhibit various biological activities, including antipsychotic, analgesic, and anti-inflammatory effects.

Mechanism of Action

The exact mechanism of action of 1-(2-fluoro-5-methoxybenzyl)-4-[4-(1-pyrrolidinylcarbonyl)phenoxy]piperidine is not fully understood, but studies have suggested that it may act as a dopamine D2 receptor antagonist, which is a common target for antipsychotic drugs. 1-(2-fluoro-5-methoxybenzyl)-4-[4-(1-pyrrolidinylcarbonyl)phenoxy]piperidine has also been shown to modulate the activity of other neurotransmitter systems, including serotonin and glutamate, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that 1-(2-fluoro-5-methoxybenzyl)-4-[4-(1-pyrrolidinylcarbonyl)phenoxy]piperidine can modulate various biochemical and physiological processes in the body. For example, 1-(2-fluoro-5-methoxybenzyl)-4-[4-(1-pyrrolidinylcarbonyl)phenoxy]piperidine has been shown to reduce the levels of pro-inflammatory cytokines, suggesting its potential anti-inflammatory effects. 1-(2-fluoro-5-methoxybenzyl)-4-[4-(1-pyrrolidinylcarbonyl)phenoxy]piperidine has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a key role in neuroplasticity and cognitive function.

Advantages and Limitations for Lab Experiments

1-(2-fluoro-5-methoxybenzyl)-4-[4-(1-pyrrolidinylcarbonyl)phenoxy]piperidine has several advantages for lab experiments, including its high purity and stability, which make it a reliable compound for research purposes. However, 1-(2-fluoro-5-methoxybenzyl)-4-[4-(1-pyrrolidinylcarbonyl)phenoxy]piperidine also has some limitations, including its relatively high cost and limited availability, which may limit its use in some research settings.

Future Directions

There are several future directions for the study of 1-(2-fluoro-5-methoxybenzyl)-4-[4-(1-pyrrolidinylcarbonyl)phenoxy]piperidine. One potential direction is the development of more efficient and cost-effective synthesis methods, which could increase the availability and accessibility of the compound. Another direction is the exploration of 1-(2-fluoro-5-methoxybenzyl)-4-[4-(1-pyrrolidinylcarbonyl)phenoxy]piperidine's potential therapeutic applications in other fields of medicine, such as pain management and cognitive disorders. Finally, further studies are needed to fully understand the mechanism of action of 1-(2-fluoro-5-methoxybenzyl)-4-[4-(1-pyrrolidinylcarbonyl)phenoxy]piperidine and its potential side effects, which could inform the development of safer and more effective drugs based on this compound.

Scientific Research Applications

1-(2-fluoro-5-methoxybenzyl)-4-[4-(1-pyrrolidinylcarbonyl)phenoxy]piperidine has been extensively studied for its potential therapeutic applications in various fields of medicine. In particular, 1-(2-fluoro-5-methoxybenzyl)-4-[4-(1-pyrrolidinylcarbonyl)phenoxy]piperidine has been shown to exhibit promising antipsychotic effects, making it a potential candidate for the treatment of schizophrenia and other psychotic disorders. 1-(2-fluoro-5-methoxybenzyl)-4-[4-(1-pyrrolidinylcarbonyl)phenoxy]piperidine has also been studied for its analgesic and anti-inflammatory effects, suggesting its potential use in the treatment of chronic pain and inflammation. Furthermore, 1-(2-fluoro-5-methoxybenzyl)-4-[4-(1-pyrrolidinylcarbonyl)phenoxy]piperidine has been shown to have a positive effect on cognitive function, making it a potential candidate for the treatment of cognitive disorders such as Alzheimer's disease.

properties

IUPAC Name

[4-[1-[(2-fluoro-5-methoxyphenyl)methyl]piperidin-4-yl]oxyphenyl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29FN2O3/c1-29-22-8-9-23(25)19(16-22)17-26-14-10-21(11-15-26)30-20-6-4-18(5-7-20)24(28)27-12-2-3-13-27/h4-9,16,21H,2-3,10-15,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXOCBBROBWYQLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)F)CN2CCC(CC2)OC3=CC=C(C=C3)C(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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